N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide
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Overview
Description
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises an indole core, a cyclopentylamino group, and an ethoxybenzamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyclopentylamino group and the ethoxybenzamide moiety. Common reagents used in these reactions include cyclopentylamine, ethyl 4-ethoxybenzoate, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its ethoxybenzamide moiety, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for therapeutic applications.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-2-32-21-13-11-19(12-14-21)26(31)27-15-16-29-17-24(22-9-5-6-10-23(22)29)33-18-25(30)28-20-7-3-4-8-20/h5-6,9-14,17,20H,2-4,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGWCISYGKOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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